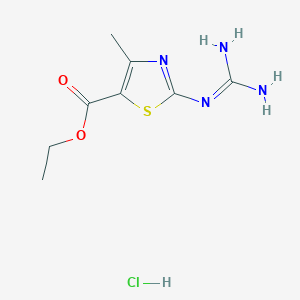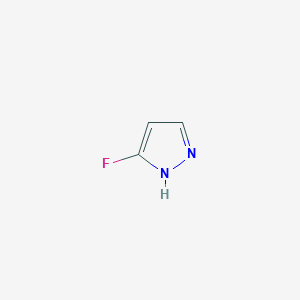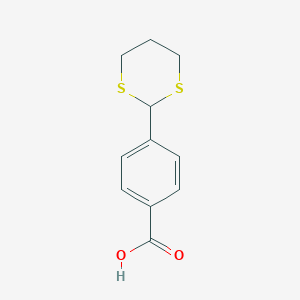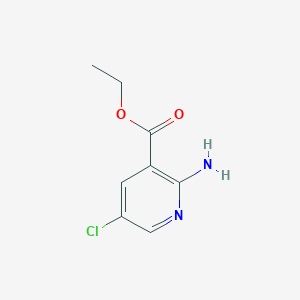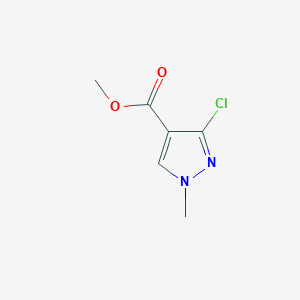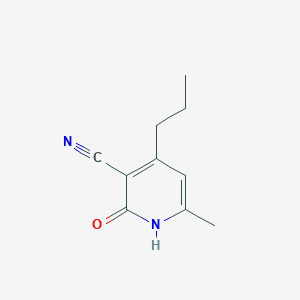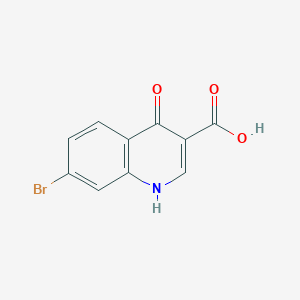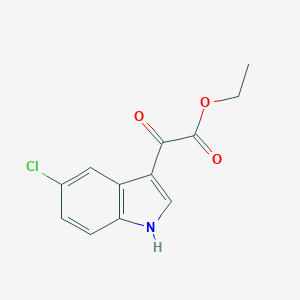
ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound has a molecular weight of 223.66 .
Molecular Structure Analysis
The molecular structure of “ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate” is characterized by the presence of a 5-chloro-1H-indol-3-yl group and a 2-oxoacetate group . The InChI code for this compound is 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-3-2-8(12)5-9(7)10/h2-3,5-6,13H,4H2,1H3 .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, such as ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, have shown promise in antiviral research. They have been found to inhibit the replication of various viruses, including influenza . The compound’s ability to bind with high affinity to multiple receptors makes it a valuable candidate for developing new antiviral agents.
Anti-inflammatory Properties
The indole nucleus, which is present in ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate, has been associated with significant anti-inflammatory activities . This makes it a potential therapeutic agent for treating inflammatory diseases and conditions.
Anticancer Research
Research has indicated that indole derivatives can play a role in cancer treatment by inducing apoptosis and inhibiting tumor growth . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate may contribute to the development of new anticancer drugs through its indole-based structure.
Anti-HIV Activity
Indole compounds have been explored for their potential in anti-HIV therapies. Their structural complexity allows them to interfere with the life cycle of HIV, presenting a pathway for new drug development .
Antioxidant Effects
The indole scaffold is known for its antioxidant properties, which are crucial in protecting cells from oxidative stress . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate could be utilized in research focused on combating oxidative damage in biological systems.
Antimicrobial and Antitubercular Uses
Indole derivatives exhibit antimicrobial and antitubercular activities, making them important in the fight against bacterial infections, including drug-resistant strains . Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate could be part of studies aimed at discovering new antibiotics.
Antidiabetic Potential
The modulation of metabolic pathways by indole derivatives suggests their use in managing diabetes. Ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate may be investigated for its efficacy in improving insulin sensitivity or reducing blood glucose levels .
Antimalarial and Anticholinesterase Activities
Indole-based compounds have been reported to have antimalarial properties, which could be harnessed in the development of new treatments for malaria . Additionally, their anticholinesterase activity suggests potential applications in neurodegenerative diseases like Alzheimer’s .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities
Biochemical Pathways
Indole derivatives are known to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities can vary widely and would depend on the specific pathways involved.
Result of Action
Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it impacts.
Propriétés
IUPAC Name |
ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)11(15)9-6-14-10-4-3-7(13)5-8(9)10/h3-6,14H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCGWHURZEBEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437262 |
Source


|
| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate | |
CAS RN |
163160-58-5 |
Source


|
| Record name | Ethyl 5-chloro-α-oxo-1H-indole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163160-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


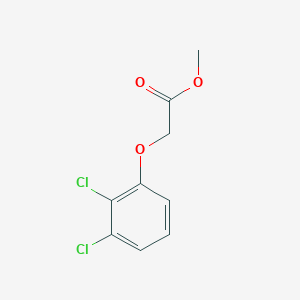
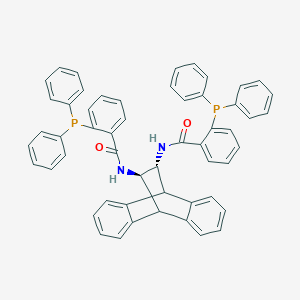
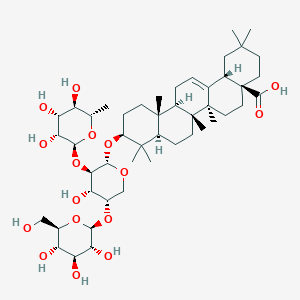
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
